molecular formula C23H28N2O2S B4017951 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide

2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide

Cat. No. B4017951
M. Wt: 396.5 g/mol
InChI Key: MQPGZTQJCFSVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide, also known as BTCP, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide in lab experiments is its ability to selectively target certain enzymes and pathways, making it a useful tool for studying the mechanisms underlying various biological processes. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide in different types of cancer and to elucidate its mechanism of action. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore these possibilities. Finally, the development of more efficient synthesis methods for 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide may facilitate its use in various research and therapeutic applications.

Scientific Research Applications

2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been studied for its potential use in various therapeutic applications. It has been found to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide has been shown to have anti-cancer properties, and it has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-(2-benzylsulfanylpropanoylamino)-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-17(28-16-18-10-4-2-5-11-18)22(26)25-21-15-9-8-14-20(21)23(27)24-19-12-6-3-7-13-19/h2,4-5,8-11,14-15,17,19H,3,6-7,12-13,16H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGZTQJCFSVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(benzylsulfanyl)propanoyl]amino}-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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